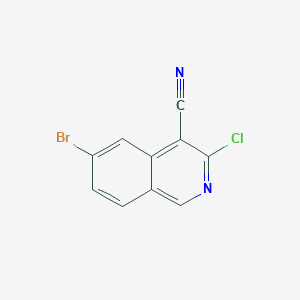
9,9-Didodecyl-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Didodecyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C37H60N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two dodecyl groups attached to the 9th carbon of the fluorene core, as well as two amine groups at the 2nd and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting from fluoreneThe final step involves the conversion of the bromine atoms to amine groups using a suitable amination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Didodecyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups, such as hydroxylamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
9,9-Didodecyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polymeric materials, particularly those used in organic light-emitting diodes (OLEDs) and other electronic devices
Medicine: While direct medical applications are limited, its derivatives could be explored for drug delivery systems or as components in diagnostic tools.
Industry: In the industrial sector, it is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-diamine largely depends on its application. In the context of organic electronics, the compound acts as a building block for polymeric materials that exhibit desirable electronic properties. The dodecyl groups enhance solubility and processability, while the amine groups can participate in further chemical modifications, allowing for the fine-tuning of the material’s properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Didodecyl-2,7-dibromofluorene: Similar in structure but with bromine atoms instead of amine groups
9,9-Dioctyl-2,7-dibromofluorene: Contains octyl groups instead of dodecyl groups
9,9-Dihexyl-2,7-dibromofluorene: Contains hexyl groups instead of dodecyl groups
Uniqueness
9,9-Didodecyl-9H-fluorene-2,7-diamine is unique due to the presence of both long dodecyl chains and amine groups. This combination imparts specific solubility, electronic, and chemical properties that make it particularly useful in the synthesis of advanced materials for organic electronics and other applications.
Propriétés
Formule moléculaire |
C37H60N2 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
9,9-didodecylfluorene-2,7-diamine |
InChI |
InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28,38-39H2,1-2H3 |
Clé InChI |
RVFHNDKIQFJWJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)



